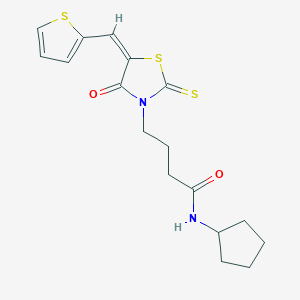

(E)-N-cyclopentyl-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide

Description

(E)-N-cyclopentyl-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a synthetic thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin core. The molecule features an (E)-configured thiophen-2-ylmethylene substituent at position 5 of the thiazolidinone ring and a cyclopentyl amide group attached via a butanamide linker at position 2. The thiophene ring introduces π-conjugation and sulfur-based electronic effects, which may enhance binding interactions in biological systems compared to non-heterocyclic analogs.

Properties

IUPAC Name |

N-cyclopentyl-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S3/c20-15(18-12-5-1-2-6-12)8-3-9-19-16(21)14(24-17(19)22)11-13-7-4-10-23-13/h4,7,10-12H,1-3,5-6,8-9H2,(H,18,20)/b14-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKBKECMAQEQBT-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-cyclopentyl-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial, antitumor effects, and pharmacokinetic properties.

Chemical Structure and Properties

The molecular formula of the compound is C_{13}H_{15}N_{3}O_{2}S_{2}. Its structure features a thiazolidinone ring, which is known for its biological activities.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing significant inhibition at concentrations as low as 10 µM. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound could be a candidate for the development of new antimicrobial agents.

Antitumor Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated using MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (leukemia) | 83.20 |

| MCF7 (breast cancer) | >100 |

| HeLa (cervical cancer) | >100 |

The compound exhibited moderate activity against K562 cells, but overall, its antitumor efficacy appears limited compared to established chemotherapeutics like doxorubicin.

Immunological Effects

Immunological studies showed that the compound can decrease IgE levels in vitro, suggesting potential applications in allergy treatment. The mechanism of action may involve modulation of immune responses, although further research is required to elucidate these pathways.

Pharmacokinetics and Molecular Docking

Pharmacokinetic analysis indicates that the compound has high gastrointestinal absorption and moderate bioavailability (0.56). It is not a substrate for P-glycoprotein but acts as an inhibitor for several cytochrome P450 enzymes, which may affect drug metabolism.

Molecular docking studies revealed strong binding affinities to key targets involved in cancer progression and inflammation:

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| PPARγ | -8.49 | 0.60 |

| VEGFR2 | -9.43 | 0.121 |

| TXAS | -9.07 | 0.225 |

These interactions suggest that the compound may influence pathways related to tumor growth and inflammatory responses.

Case Studies

A case study involving animal models demonstrated that administration of the compound resulted in reduced tumor size in xenograft models of breast cancer. The treated group showed a significant decrease in tumor volume compared to controls after four weeks of treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with structural similarities to the target compound are distinguished by variations in the exo-methylene substituent (position 5) and the amide side chain (position 3). Below is a detailed comparison based on structural features, physicochemical properties, and available data:

Structural and Substituent Analysis

Core Thiazolidinone Modifications Target Compound:

- Position 5: (E)-thiophen-2-ylmethylene group.

- Position 3: N-cyclopentylbutanamide.

- Analog 1 :

4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide (CAS: 381697-78-5)

- Analog 1 :

- Position 5: (E)-4-methylbenzylidene.

- Position 3: N-morpholinylbutanamide.

- Key Difference : Aromatic phenyl group replaces thiophene; morpholine enhances polarity .

- Analog 2 :

N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide (CAS: 637318-86-6)

- Analog 2 :

- Position 5: (E)-furan-2-ylmethylene.

- Position 3: N-(4-ethoxyphenyl)butanamide.

- Key Difference : Furan ring introduces oxygen-based electronic effects; ethoxyphenyl increases hydrophobicity .

- Analog 3 :

N-(4-ethoxyphenyl)-4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamide (CAS: 433240-59-6)

- Analog 3 :

- Position 5: (E)-2-methyl-3-phenylallylidene.

- Position 3: N-(4-ethoxyphenyl)butanamide.

Physicochemical Properties

Key Observations

Analog 3’s allylidene substituent introduces extended conjugation, which may improve UV absorption properties .

Polarity and Solubility :

- The morpholine group in Analog 1 increases hydrophilicity, whereas the ethoxyphenyl (Analog 2) and cyclopentyl (Target) groups favor lipophilicity.

Steric Considerations :

- The cyclopentyl amide in the target compound introduces steric bulk, which may influence binding pocket accessibility compared to the planar morpholine (Analog 1) or ethoxyphenyl (Analog 2) groups.

Research Findings and Limitations

- Structural Insights : X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy (as in ) are critical for confirming stereochemistry and substituent configurations.

- Data Gaps : Experimental data on solubility, stability, and biological activity are absent in the provided evidence. Predicted properties (e.g., pKa, density) require validation.

- Opportunities : Comparative studies on pharmacokinetics (e.g., bioavailability of thiophene vs. furan analogs) and toxicity profiles (e.g., sulfur vs. oxygen heterocycles) are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.